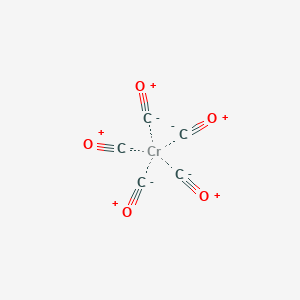
Pentacarbonylchromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacarbonylchromate(2-) is an organochromium compound and a metal carbonyl.
Applications De Recherche Scientifique
Organic Synthesis
1.1. Electrophilic Reactions
Pentacarbonylchromium has been utilized as a reagent in electrophilic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize carbanions makes it a valuable tool for synthesizing complex organic molecules. For example, it has been used in the synthesis of various carbene complexes, which are essential intermediates in organic synthesis .
1.2. Complexation with Functional Groups
Recent studies have demonstrated the unexpected complexation of this compound with cyano groups in certain organic compounds. This interaction can lead to the formation of new materials with tailored properties, showcasing its potential in developing novel organic materials .
Catalysis
2.1. Catalytic Reactions
This compound serves as a catalyst in several chemical reactions, including hydrogenation and carbonylation processes. Its ability to facilitate these reactions under mild conditions makes it an attractive option for industrial applications. Research indicates that this compound can enhance reaction rates and selectivity compared to traditional catalysts .
2.2. Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles, as it can often replace more toxic reagents and solvents in chemical processes. Studies have shown that employing this compound in electrochemical reactions significantly reduces waste and improves the overall sustainability of chemical manufacturing .
Material Science
3.1. Synthesis of Nanomaterials
This compound has been explored for its potential in synthesizing nanomaterials, particularly metal nanoparticles. The reduction of metal salts using this compound can yield nanoparticles with specific sizes and shapes, which are crucial for applications in electronics and catalysis .
3.2. Coordination Polymers
The ability of this compound to form coordination complexes allows for the development of coordination polymers with unique structural and electronic properties. These materials are being investigated for applications in gas storage, separation technologies, and as sensors .
Case Study 1: Synthesis of Terpene Natural Products
A study demonstrated the use of this compound in synthesizing terpene natural products through allylic oxidation reactions. This method provided higher yields and reduced environmental impact compared to traditional methods using chromium reagents .
Case Study 2: Photochemical Reactions
Research into photochemical pathways involving this compound showed its effectiveness in forming alkane σ-complexes from Cr(CO)₆ under UV light exposure. This finding opens avenues for utilizing light-driven processes in organic synthesis .
Propriétés
Formule moléculaire |
C5CrO5 |
|---|---|
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
carbon monoxide;chromium |
InChI |
InChI=1S/5CO.Cr/c5*1-2; |
Clé InChI |
HAUXSVQKDKQHTF-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















